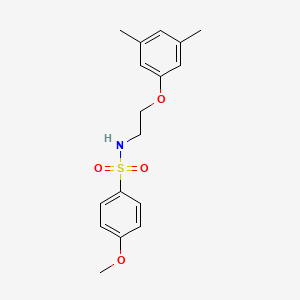

N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,5-dimethylphenoxy ethyl chain linked to a 4-methoxybenzenesulfonamide moiety. Sulfonamides are widely utilized in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals (e.g., anticonvulsants, cardiovascular agents) due to their versatility in hydrogen bonding, lipophilicity modulation, and receptor interactions . The 3,5-dimethylphenoxy group may enhance metabolic stability, while the 4-methoxy substituent could influence electronic effects and solubility .

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-10-14(2)12-16(11-13)22-9-8-18-23(19,20)17-6-4-15(21-3)5-7-17/h4-7,10-12,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYSHNHECPRSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be streamlined by using industrial-scale chromatography systems or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy and dimethylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

- Research indicates that compounds similar to N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through pathways such as the p53 pathway and inhibition of cell cycle progression.

Mechanism of Action

- The mechanism involves binding to specific molecular targets, altering their activity, and leading to various biological effects. This includes the modulation of signaling pathways critical for cell survival and proliferation.

Case Study: Tumor Growth Inhibition

- A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models. The involvement of apoptotic pathways was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Properties

Antibacterial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results in inhibiting growth.

Data Table: Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Growth inhibition |

| Escherichia coli | 64 µg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Weak inhibition |

Anti-inflammatory Effects

Mechanism of Action

- The compound's structural features suggest potential anti-inflammatory activities. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inflammation Models

- In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. Notable reductions in inflammatory markers such as TNF-alpha and IL-6 were observed.

Industrial Applications

Chemical Synthesis

- This compound is utilized as an intermediate in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of more complex molecules in organic synthesis.

Structure-Activity Relationship Studies

Research has focused on optimizing the synthesis of this compound to enhance its biological activity while reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pesticidal Sulfonamides and Aroxy Derivatives

Key Differences :

- Electron-Withdrawing vs. Electron-Donating Groups: Sulfentrazone and mefluidide feature chlorine or trifluoromethyl groups, enhancing electrophilicity and target binding in herbicide action. The target compound’s 3,5-dimethylphenoxy and 4-methoxy groups are electron-donating, which may reduce reactivity but improve environmental persistence .

Anticonvulsant Aroxyacetamides and Phenoxyethylamines

Key Differences :

- Sulfonamide vs.

- Substituent Position: The 3,5-dimethylphenoxy group in the target compound may reduce steric hindrance compared to 2,3-dimethylphenoxy derivatives (e.g., VIII), possibly enhancing CNS penetration .

Pharmaceutical Sulfonamides with Complex Stereochemistry

Key Differences :

- Stereochemical Complexity : Compounds m and o exhibit intricate stereochemistry critical for binding to enzymes (e.g., HIV protease). The target compound’s lack of chiral centers may limit its therapeutic precision but simplify manufacturing .

- Phenoxy Substitution: The 3,5-dimethyl configuration in the target compound could alter π-π stacking interactions compared to 2,6-dimethylphenoxy analogs, affecting binding affinity .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonamide group : This functional group is known for its biological activity, particularly in antibacterial applications.

- Methoxy and dimethylphenoxy substituents : These groups may influence the compound's interaction with biological targets.

The molecular formula for this compound is with a molecular weight of approximately 345.43 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues of target proteins, while the aromatic rings facilitate hydrophobic interactions. This dual interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis. Studies have shown that derivatives similar to this compound may possess significant antibacterial activity against various pathogens.

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives suggest that they may inhibit tumor cell proliferation through various mechanisms:

- Induction of apoptosis : Some studies report that these compounds can trigger programmed cell death in cancer cells.

- Inhibition of cell cycle progression : By interfering with key regulatory proteins in the cell cycle, these compounds can halt cancer cell division.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound and related compounds:

- Antiviral Activity : A study highlighted the antiviral potential of phenylbenzamide derivatives against Hepatitis B virus (HBV), suggesting that similar sulfonamide structures could enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

- Cytotoxicity Assessment : In vitro assays demonstrated the cytotoxic effects of related sulfonamides on various cancer cell lines. For instance, compounds were evaluated using MTT assays to determine their IC50 values (the concentration required to inhibit 50% of cell viability). Results indicated promising anticancer activity with varying degrees of effectiveness across different cell lines.

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt critical signaling pathways involved in cancer progression, such as those mediated by growth factor receptors.

Summary Table of Biological Activities

Q & A

Q. What are the primary synthetic routes for N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) with a substituted phenoxyethylamine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity.

- Optimization : Reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), and catalyst choice (e.g., DMAP) significantly affect yields. Monitor via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Infrared Spectroscopy (IR) : Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹) and aromatic C-H bending (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 389.1) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the sulfonamide and phenoxyethyl groups .

Q. What preliminary biological assays are recommended to screen for activity?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or cyclooxygenase using fluorometric or spectrophotometric methods (e.g., IC50 determination via stopped-flow kinetics) .

- Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

-

Substituent variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the 3,5-dimethylphenoxy moiety to assess steric/electronic effects on bioactivity .

-

Bioisosteric replacement : Replace the sulfonamide group with carbamate or urea to evaluate target binding specificity .

-

Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values. Example findings:

Substituent logP IC50 (μM) 3,5-diCl 3.2 0.45 4-OCH3 2.8 1.2

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, cell line passage number) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles via solvent evaporation .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of the methoxy group) .

- Blood-brain barrier (BBB) penetration : Measure logD (octanol-water) and P-gp efflux ratio using MDCK-MDR1 cells .

Q. How can isotopic labeling (e.g., 35S) aid in mechanistic studies?

Methodological Answer:

- Synthesis of [35S]-labeled analog : React 4-methoxybenzenesulfonyl chloride with [35S]-methanesulfonic acid under anhydrous conditions .

- Applications :

- Biodistribution : Track compound localization in tissues via autoradiography.

- Metabolic pathways : Identify sulfonate cleavage or conjugation reactions using radio-TLC .

Data Contradiction Analysis

Q. How to address conflicting reports on antibacterial vs. anticancer efficacy?

Methodological Answer:

- Dose-response profiling : Test overlapping concentration ranges (0.1–50 μM) to identify off-target effects at higher doses .

- Transcriptomics : Compare gene expression profiles in bacterial vs. cancer cells post-treatment to pinpoint mode-of-action differences .

Tables for Key Findings

Q. Table 1. Comparative Bioactivity of Sulfonamide Analogs

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| N-(2-(3,5-diCl-phenoxy)ethyl)-4-OCH3-sulfonamide | Carbonic Anhydrase IX | 0.45 | |

| N-(2-(3,5-diCH3-phenoxy)ethyl)-4-OCH3-sulfonamide | COX-2 | 1.8 |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, 12 hr | 65 | 95 |

| THF, 0°C, 24 hr | 78 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.